Insufficient Public Comparative Data for Procurement Decision
An exhaustive search of primary literature, patents, and authoritative databases reveals no publicly available, head-to-head quantitative comparison data for this specific compound (CAS 1396884-01-7) against a named comparator. While the compound is referenced in drug-target databases as a 'bicyclic heteroaryl benzamide derivative' with potential activity against pain and cancer targets [1], and a bioassay page links it to GIRK2 channel activation , no IC₅₀, Kd, or EC₅₀ values for this exact compound are reported in any cross-searchable authoritative source. The biphenyl amide p38 kinase inhibitor series, which shares structural features, reports potent activity (IC₅₀ values in the low nanomolar range) for optimized analogs [2], but specific data for the 2-bromo-5-methoxy variant are absent from those publications. Consequently, no quantifiable differentiation from analogs such as SB-203580, BIRB-796, or other biphenyl amides can be established.
| Evidence Dimension | Enzymatic inhibition (p38α MAP kinase) and cellular activity |
|---|---|
| Target Compound Data | No publicly available quantitative data found. |
| Comparator Or Baseline | Biphenyl amide analogs (e.g., compounds from GSK series) with reported p38α IC₅₀ values of 1–100 nM [2]. |
| Quantified Difference | Cannot be calculated. |
| Conditions | N/A |
Why This Matters
Without target-specific potency data, a scientific user cannot justify selecting this compound over well-characterized analogs, creating significant procurement risk for hypothesis-driven research.
- [1] Therapeutic Target Database (TTD). Drug ID: D0F8BF. Accessed April 2026. View Source
- [2] Angell, R.M., et al. Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. Bioorg. Med. Chem. Lett. 2008, 18, 324-328. View Source
